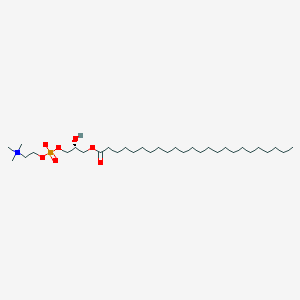

1-lignoceroyl-2-hydroxy-sn-glycero-3-phosphocholine

Vue d'ensemble

Description

1-lignoceroyl-2-hydroxy-sn-glycero-3-phosphocholine, also known as 24:0 Lyso PC, is a lysophosphatidylcholine. It is a type of phospholipid that plays a crucial role in cell membrane structure and function. This compound is characterized by its long lignoceroyl chain, which contributes to its unique properties and functions in biological systems .

Mécanisme D'action

Target of Action

1-Tetracosanoyl-sn-glycero-3-phosphocholine, also known as a lysophosphatidylcholine 24:0 , is a human metabolite . Its primary targets are Histone Deacetylase 3 (HDAC3) and Signal Transducer and Activator of Transcription 3 (STAT3) . These targets play crucial roles in cell regulation, gene expression, and are involved in numerous cellular processes such as cell growth and apoptosis .

Mode of Action

The compound interacts with its targets by inhibiting the activity of HDAC3 and the phosphorylation of STAT3 . This interaction leads to changes in the cell, including the enhancement of histone H3 acetylation and a decrease in HDAC3 expression .

Biochemical Pathways

The affected pathways involve the regulation of gene expression through histone acetylation . By inhibiting HDAC3, the compound prevents the deacetylation of histones, which results in an open chromatin structure and promotes gene transcription . The inhibition of STAT3 phosphorylation disrupts its ability to activate gene transcription .

Result of Action

The compound’s action results in significant cytotoxicity and the induction of apoptosis in cells . This is evidenced by sub-G1 accumulation, an increase in Annexin V positive cells, and caspase activation . These effects suggest that the compound could have potential anticancer properties .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

1-lignoceroyl-2-hydroxy-sn-glycero-3-phosphocholine can be synthesized through the esterification of glycerophosphocholine with lignoceric acid. The reaction typically involves the use of a catalyst, such as dicyclohexylcarbodiimide (DCC), to facilitate the formation of the ester bond. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester bond .

Industrial Production Methods

Industrial production of this compound involves large-scale esterification processes. These processes are optimized for high yield and purity, often utilizing advanced techniques such as column chromatography for purification. The compound is typically produced in powder form and stored at low temperatures to maintain stability .

Analyse Des Réactions Chimiques

Types of Reactions

1-lignoceroyl-2-hydroxy-sn-glycero-3-phosphocholine undergoes various chemical reactions, including:

Oxidation: This reaction can lead to the formation of oxidized phospholipids, which are important in signaling pathways.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen.

Hydrolysis: Phospholipase A2 is a common enzyme used to catalyze the hydrolysis of this compound.

Major Products

Oxidation: Oxidized phospholipids.

Hydrolysis: Glycerophosphocholine and lignoceric acid.

Applications De Recherche Scientifique

1-lignoceroyl-2-hydroxy-sn-glycero-3-phosphocholine has a wide range of applications in scientific research:

Comparaison Avec Des Composés Similaires

Similar Compounds

1-palmitoyl-2-hydroxy-sn-glycero-3-phosphocholine: Another lysophosphatidylcholine with a shorter palmitoyl chain.

1-stearoyl-2-hydroxy-sn-glycero-3-phosphocholine: Contains a stearoyl chain instead of a lignoceroyl chain.

Uniqueness

1-lignoceroyl-2-hydroxy-sn-glycero-3-phosphocholine is unique due to its long lignoceroyl chain, which imparts distinct biophysical properties to cell membranes. This long chain length can influence membrane fluidity and the formation of lipid rafts, which are critical for various cellular functions .

Propriétés

IUPAC Name |

[(2R)-2-hydroxy-3-tetracosanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H66NO7P/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-32(35)38-29-31(34)30-40-41(36,37)39-28-27-33(2,3)4/h31,34H,5-30H2,1-4H3/t31-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKJMUADLQLZAGH-WJOKGBTCSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H66NO7P | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301107420 | |

| Record name | 2-[[Hydroxy[(2R)-2-hydroxy-3-[(1-oxotetracosyl)oxy]propoxy]phosphinyl]oxy]-N,N,N-trimethylethanaminium inner salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301107420 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

607.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | LysoPC(24:0/0:0) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0010405 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

325171-59-3 | |

| Record name | 2-[[Hydroxy[(2R)-2-hydroxy-3-[(1-oxotetracosyl)oxy]propoxy]phosphinyl]oxy]-N,N,N-trimethylethanaminium inner salt | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=325171-59-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-[[Hydroxy[(2R)-2-hydroxy-3-[(1-oxotetracosyl)oxy]propoxy]phosphinyl]oxy]-N,N,N-trimethylethanaminium inner salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301107420 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

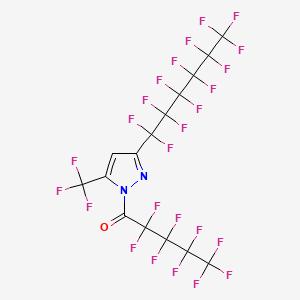

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(Benzo[d][1,3]dioxole-5-carbonyl)-3-(dimethylamino)acrylonitrile](/img/structure/B3043975.png)